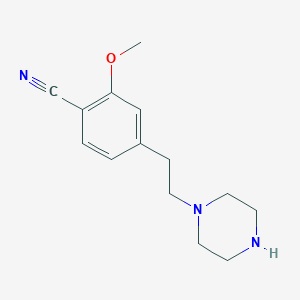
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a significant role in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. Upon binding, the compound can either activate or block the receptor, leading to various physiological effects. The molecular targets and pathways involved include the contraction of smooth muscles and modulation of neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to its specific structure, which allows it to interact with alpha1-adrenergic receptors with high affinity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
2-methoxy-4-(2-piperazin-1-ylethyl)benzonitrile |
InChI |
InChI=1S/C14H19N3O/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3 |
Clave InChI |
RTAVOKBWABBHAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCN2CCNCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















